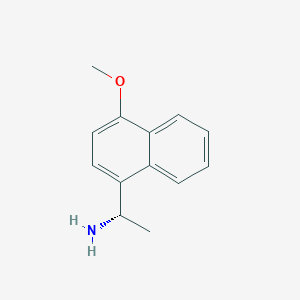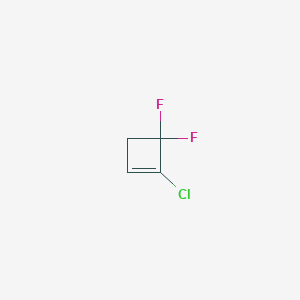
1-Chloro-4,4-difluorocyclobutene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4,4-difluorocyclobutene is an organofluorine compound with the molecular formula C4H3ClF2. This compound is characterized by a cyclobutene ring substituted with one chlorine and two fluorine atoms. It is a member of the cyclobutene family, which are cyclic hydrocarbons containing a four-membered ring with a double bond.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-difluorocyclobutene can be synthesized through various methods. One common approach involves the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity and yield. Safety measures are crucial due to the reactivity of chlorine and fluorine gases.
化学反应分析
Types of Reactions: 1-Chloro-4,4-difluorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under basic conditions.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine can be used. These reactions often require the presence of a catalyst and specific temperature settings.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4,4-difluorocyclobutene and 1-amino-4,4-difluorocyclobutene.
Addition Reactions: Products include 1-chloro-2,2,4,4-tetrafluorocyclobutane and 1,2-dichloro-4,4-difluorocyclobutane.
Oxidation and Reduction Reactions: Products include various oxidized or reduced derivatives of the original compound.
科学研究应用
1-Chloro-4,4-difluorocyclobutene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can have improved pharmacokinetic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine substitution for enhanced activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which 1-chloro-4,4-difluorocyclobutene exerts its effects depends on the specific reaction or application. In general, the presence of chlorine and fluorine atoms can significantly influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in substitution reactions, the chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
相似化合物的比较
1-Chloro-4,4-difluorocyclobutene can be compared with other similar compounds, such as:
1-Chloro-4-fluorocyclobutene: This compound has one less fluorine atom, which can affect its reactivity and stability.
1-Chloro-4,4-difluorocyclopentene: The presence of an additional carbon atom in the ring can lead to different chemical properties and reactivity.
1-Bromo-4,4-difluorocyclobutene: Substitution of chlorine with bromine can result in different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
107496-55-9 |
|---|---|
分子式 |
C4H3ClF2 |
分子量 |
124.51 g/mol |
IUPAC 名称 |
1-chloro-4,4-difluorocyclobutene |
InChI |
InChI=1S/C4H3ClF2/c5-3-1-2-4(3,6)7/h1H,2H2 |
InChI 键 |
HRZYLXXXLVDQLU-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C1(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747998.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)

![(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B11748022.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11748032.png)
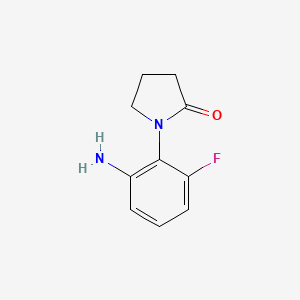
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748041.png)
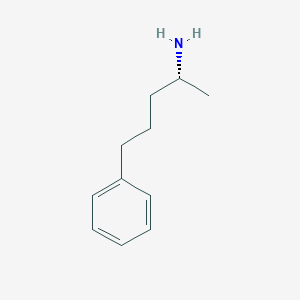
![1-[3-(Ethylthio)-2-pyridyl]ethanone](/img/structure/B11748045.png)
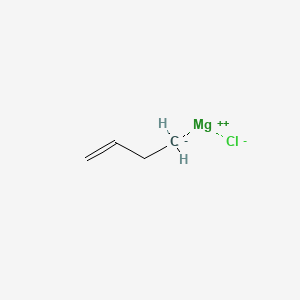
![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11748069.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748075.png)
